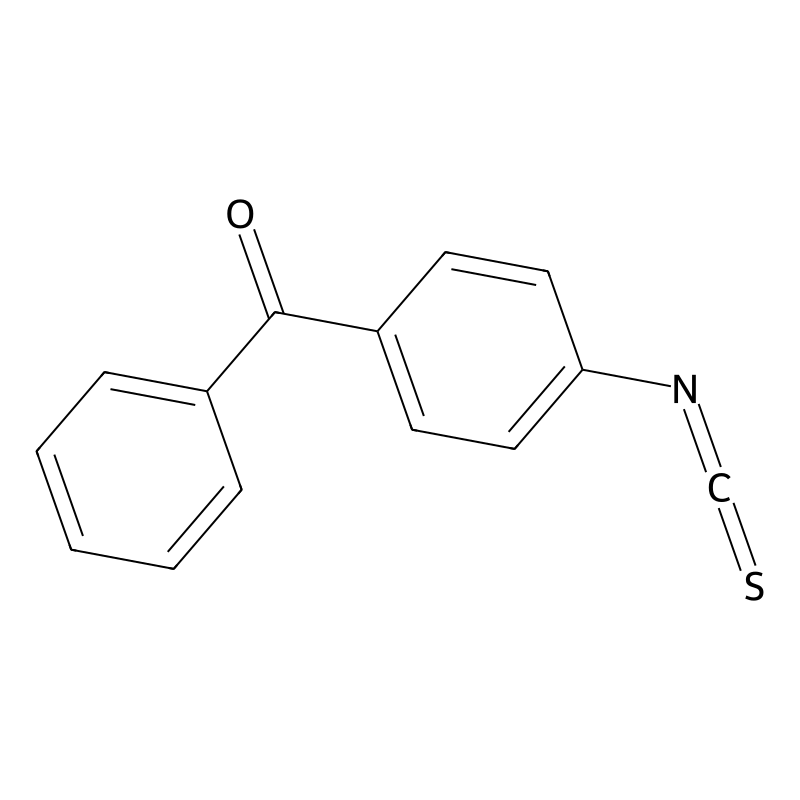

Benzophenone-4-isothiocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Anti-Cancer Properties

Studies have investigated the potential of BITC for its anti-cancer properties. Some research suggests that BITC may induce cell death (apoptosis) in cancer cells and inhibit their proliferation [].

Further research is underway to explore the mechanisms of BITC's anti-cancer activity and its potential effectiveness in different cancer types [, ].

Anti-Inflammatory Activity

Research suggests that BITC might possess anti-inflammatory properties. Studies have indicated that BITC may suppress the production of inflammatory mediators and reduce inflammation in certain cell types [].

Further investigations are needed to elucidate the precise mechanisms by which BITC exerts its anti-inflammatory effects and its potential therapeutic applications in inflammatory diseases [].

Benzophenone-4-isothiocyanate is a chemical compound with the molecular formula C₁₄H₉NOS. It is a derivative of benzophenone, which is a well-known ultraviolet (UV) filter commonly used in various personal care products and industrial applications. This specific isothiocyanate form is characterized by the presence of an isothiocyanate functional group, which imparts unique reactivity and biological properties to the compound. Like other benzophenone derivatives, it is utilized for its ability to absorb UV radiation, thus providing protection against UV-induced damage.

- Nucleophilic Attack: The isothiocyanate group can react with nucleophiles, leading to the formation of thioureas or other derivatives.

- Crosslinking: It acts as a crosslinker in polymer chemistry, reacting with amines and alcohols to form stable networks.

- Hydrolysis: Under certain conditions, it can hydrolyze to yield benzophenone-4 and thiourea derivatives.

These reactions are significant for its application in materials science and biological studies.

Benzophenone-4-isothiocyanate exhibits notable biological activities:

- Antimicrobial Properties: It has been reported to possess antimicrobial effects, making it useful in formulations aimed at preventing microbial growth.

- Cytotoxicity: Studies indicate that this compound can induce cytotoxic effects in various cell lines, suggesting potential applications in cancer research.

- Skin Irritation: The compound is classified as a skin irritant and can cause severe burns upon contact, necessitating careful handling in laboratory and industrial settings .

The synthesis of Benzophenone-4-isothiocyanate typically involves the following methods:

- Reaction of Benzophenone with Isothiocyanates: Benzophenone can react with isothiocyanates under basic conditions to yield Benzophenone-4-isothiocyanate.

- Use of Thiourea Derivatives: Thiourea derivatives can be reacted with benzophenone in the presence of activating agents to form the desired isothiocyanate.

These methods highlight the versatility of benzophenone derivatives in synthetic organic chemistry.

Benzophenone-4-isothiocyanate finds applications in various fields:

- Cosmetics and Personal Care: Used as a UV filter in sunscreens and skin care products.

- Polymer Chemistry: Acts as a crosslinker in the production of polymers, enhancing their stability and durability.

- Pharmaceuticals: Investigated for potential use as an antimicrobial agent or in cancer therapy due to its cytotoxic properties.

Interaction studies involving Benzophenone-4-isothiocyanate focus on its reactivity with biological molecules:

- Protein Binding: Studies have shown that it can bind to proteins, potentially affecting their function.

- Cellular Uptake: Research indicates that the compound can be taken up by cells, leading to various biological effects such as apoptosis in cancer cells.

These interactions are crucial for understanding its efficacy and safety profile in consumer products.

Benzophenone-4-isothiocyanate shares structural similarities with several other compounds, including:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Benzophenone | UV filter | Commonly used in sunscreens; less reactive than isothiocyanates. |

| Oxybenzone | UV filter | Widely used; associated with endocrine disruption concerns. |

| Phenyl Isothiocyanate | Isothiocyanate | More reactive; used primarily in organic synthesis. |

| 2-Isothiocyanatoacetophenone | Isothiocyanate | Exhibits anti-cancer properties; different functional groups. |

Benzophenone-4-isothiocyanate stands out due to its dual functionality as both a UV filter and a reactive crosslinker, making it unique among its peers.

Isothiocyanate Group Introduction Strategies

The synthesis of benzophenone-4-isothiocyanate relies on several well-established methodologies for isothiocyanate group introduction. The most prevalent approach involves the formation of dithiocarbamate salts as intermediates, which subsequently undergo desulfurization to yield the target isothiocyanate compound [1] [2] [3].

| Method | Reagents | Typical Yields (%) | Reaction Time | Temperature (°C) |

|---|---|---|---|---|

| Dithiocarbamate Salt Decomposition | CS2, Base, Desulfurizing Agent | 80-99 | 2-6 hours | 0-25 |

| One-Pot Synthesis with BTC/TCF | CS2, BTC/TCF, Base | 85-94 | 4-6 hours | 0-25 |

| Thiophosgene Route | CS2, Thiophosgene, Base | 70-95 | 1-3 hours | 0-25 |

| Hydrogen Peroxide Oxidation | CS2, H2O2, Base | 90-99 | 30-60 minutes | 25-40 |

| Iodine-Mediated Desulfurization | CS2, I2, Base | 85-98 | 15-60 minutes | 0-25 |

| Sodium Persulfate Method | CS2, Na2S2O8, Base | 72-95 | 1-3 hours | 70 |

| Elemental Sulfur Catalytic | Elemental S, Catalyst, Base | 34-95 | 30 minutes-20 hours | 40-70 |

The traditional dithiocarbamate decomposition method remains the most widely employed strategy for isothiocyanate synthesis [1]. This process involves the initial formation of a dithiocarbamate salt through the reaction of a primary amine with carbon disulfide in the presence of a base, followed by treatment with various desulfurizing agents such as thiophosgene, hydrogen peroxide, or iodine [1]. The reaction mechanism proceeds through nucleophilic attack of the amine on carbon disulfide, forming the dithiocarbamate intermediate, which then undergoes desulfurization to eliminate sulfur and form the isothiocyanate functional group [1].

Among the various desulfurization methods, hydrogen peroxide and iodine have emerged as particularly advantageous options due to their safety profile, high yields, and operational simplicity [1]. The hydrogen peroxide method offers the benefit of rapid reaction rates and excellent yields, typically completing within 30-60 minutes at moderate temperatures [1]. Iodine-mediated desulfurization provides similar advantages with the additional benefit of operating under biphasic conditions, facilitating product isolation through simple extraction procedures [1] [4].

One-Pot Synthesis Using Phosgene Substitutes (BTC/TCF)

The development of one-pot synthetic methodologies using bis(trichloromethyl)carbonate (BTC) and trichloromethyl chloroformate (TCF) represents a significant advancement in isothiocyanate synthesis, offering safer alternatives to traditional phosgene-based methods [2] [3]. These reagents function as effective phosgene substitutes while maintaining high synthetic efficiency and operational convenience.

The BTC/TCF methodology involves the simultaneous formation of the dithiocarbamate salt and its subsequent decomposition in a single reaction vessel [2]. The process begins with the reaction of benzophenone-4-amine with carbon disulfide in the presence of a base, typically potassium carbonate or triethylamine, to form the dithiocarbamate intermediate [2]. This intermediate is then treated with BTC or TCF to effect desulfurization and isothiocyanate formation [2].

The mechanistic pathway for this transformation involves initial nucleophilic attack of the dithiocarbamate anion on the carbonyl carbon of BTC or TCF, forming an activated intermediate [2]. This intermediate undergoes subsequent elimination of the trichloromethyl groups, resulting in the formation of the isothiocyanate product with concurrent release of carbon dioxide and chloroform [2]. The reaction typically proceeds at temperatures between 0-25°C, with reaction times ranging from 4-6 hours depending on the specific substrate and reaction conditions [2].

The BTC method has demonstrated particular efficacy for aromatic amine substrates, achieving yields of 85-94% under optimized conditions [2]. The reaction shows excellent tolerance for various functional groups and can be performed on both laboratory and preparative scales [2]. The use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) has been found to enhance reaction efficiency by facilitating dissolution of the dithiocarbamate salt and improving mass transfer [2].

Reaction Optimization Parameters (Temperature, Solvent, Catalysts)

Optimization of reaction parameters represents a critical aspect of benzophenone-4-isothiocyanate synthesis, with temperature, solvent selection, and catalyst loading exerting significant influence on reaction outcomes [5] [6] [7].

| Parameter | Value | Method | Yield Impact (%) | Notes |

|---|---|---|---|---|

| Temperature | 0°C | BTC/TCF Method | 85-94 | Prevents decomposition |

| Temperature | 25°C | Dithiocarbamate Route | 80-99 | Standard conditions |

| Temperature | 70°C | Na2S2O8 Method | 72-95 | Elevated temp required |

| Solvent System | CH2Cl2 | Thiophosgene Route | 70-95 | Anhydrous conditions |

| Solvent System | Water/EtOAc | I2 Biphasic Method | 85-98 | Biphasic extraction |

| Solvent System | DMSO | BTC/TCF Method | 85-94 | Polar aprotic solvent |

| Catalyst Loading | 2 mol% | Elemental S Catalytic | 67-95 | Low catalyst loading |

| Catalyst Loading | 10 mol% | DBU Catalyzed | 90-100 | Higher loading required |

| Reaction Time | 1 hour | H2O2 Oxidation | 90-99 | Fast reaction rate |

| Reaction Time | 6 hours | Traditional Methods | 70-90 | Extended reaction time |

Temperature control plays a crucial role in determining both reaction rate and product selectivity [5] [8]. Lower temperatures (0-25°C) are generally preferred for most synthetic routes to minimize decomposition of the isothiocyanate product and prevent formation of unwanted side products [5]. The BTC/TCF methods particularly benefit from low-temperature conditions, as elevated temperatures can lead to increased formation of thiourea byproducts through nucleophilic attack of the amine on the isothiocyanate product [2].

Solvent selection significantly impacts reaction efficiency and product isolation [5] [7]. Dichloromethane remains the preferred solvent for thiophosgene-based methods due to its ability to maintain anhydrous conditions and facilitate efficient mixing of reactants [9]. Biphasic solvent systems, particularly water/ethyl acetate mixtures, have proven highly effective for iodine-mediated desulfurization, enabling simultaneous reaction and product extraction [4]. The aqueous phase dissolves the base and byproducts while the organic phase extracts the isothiocyanate product, simplifying workup procedures [4].

Polar aprotic solvents such as DMSO and N,N-dimethylformamide (DMF) have shown particular utility in BTC/TCF methodologies [2]. These solvents enhance solubility of dithiocarbamate salts and facilitate efficient mixing of reactants, leading to improved reaction rates and yields [2]. The use of DMSO has been found to be particularly beneficial for aromatic amine substrates, which may exhibit limited solubility in less polar solvents [2].

Catalyst loading optimization has become increasingly important with the development of catalytic methods for isothiocyanate synthesis [5] [10]. The elemental sulfur catalytic method demonstrates remarkable efficiency at low catalyst loadings, with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) catalyst loadings as low as 2 mol% providing acceptable yields for many substrates [5] [10]. However, more challenging substrates may require higher catalyst loadings (5-10 mol%) to achieve optimal conversion [5] [10].

The reaction time optimization reveals significant variations between different synthetic methodologies [5] [6]. Hydrogen peroxide oxidation methods typically achieve completion within 30-60 minutes, making them particularly attractive for time-sensitive synthetic applications [1]. In contrast, traditional dithiocarbamate decomposition methods may require 4-6 hours for complete conversion, particularly when using less reactive desulfurizing agents [1].

Purification Techniques and Yield Maximization

Effective purification of benzophenone-4-isothiocyanate requires careful consideration of the compound's chemical properties and the specific impurities generated during synthesis [5] [11]. The choice of purification method significantly impacts both the overall yield and the purity of the final product.

| Purification Method | Typical Recovery (%) | Purity Achieved (%) | Time Required | Solvent Requirements | Scalability |

|---|---|---|---|---|---|

| Column Chromatography | 85-95 | >95 | 2-4 hours | Various gradients | Moderate |

| Recrystallization | 70-85 | >98 | 4-8 hours | Single solvent system | High |

| Liquid-Liquid Extraction | 90-98 | 85-92 | 30-60 minutes | Biphasic system | Very High |

| Distillation | 80-90 | >90 | 1-2 hours | None (neat) | High |

| Washing Protocol | 92-98 | 90-95 | 15-30 minutes | Aqueous/organic | Very High |

| Flash Chromatography | 88-96 | >95 | 1-2 hours | Gradient elution | Low-Moderate |

Column chromatography remains the most widely employed purification technique for isothiocyanate compounds, offering excellent separation efficiency and high purity levels [11]. The method typically employs silica gel as the stationary phase with gradient elution systems progressing from non-polar to moderately polar solvents [11]. For benzophenone-4-isothiocyanate, typical elution systems begin with hexane or petroleum ether and gradually introduce ethyl acetate or dichloromethane to achieve optimal separation [11].

The optimization of column chromatography parameters includes careful control of column height, sample loading, and elution flow rate [11]. A column height of 15-20 cm with a sample loading not exceeding 2-3% of the silica gel weight typically provides optimal separation efficiency [11]. The use of dry-loading techniques, where the crude product is adsorbed onto silica gel prior to column application, has been found to improve separation quality and reduce band spreading [5].

Flash chromatography represents a more efficient alternative to traditional column chromatography, offering reduced solvent consumption and shorter purification times [5]. The technique employs higher flow rates and smaller particle size silica gel to achieve rapid separation while maintaining high resolution [5]. For benzophenone-4-isothiocyanate purification, flash chromatography typically achieves comparable purity levels (>95%) with significantly reduced processing time (1-2 hours versus 2-4 hours for traditional column chromatography) [5].

Liquid-liquid extraction offers particular advantages for large-scale purification, providing excellent scalability and high recovery rates [4]. The method is particularly effective when employed in conjunction with biphasic reaction systems, where the isothiocyanate product is continuously extracted into the organic phase during synthesis [4]. The use of water/ethyl acetate biphasic systems has proven highly effective, with the aqueous phase removing polar impurities and byproducts while the organic phase retains the isothiocyanate product [4].

Recrystallization techniques, while offering the highest purity levels (>98%), are often limited by the need to identify suitable solvent systems for the specific isothiocyanate compound [11]. For benzophenone-4-isothiocyanate, mixed solvent systems employing combinations of alcohols and hydrocarbons have shown promise, though the technique requires careful optimization of temperature and concentration parameters [11].

Yield maximization strategies focus on minimizing product loss during purification while maintaining acceptable purity levels [5]. The implementation of washing protocols using aqueous bicarbonate solutions effectively removes acidic impurities while preserving the isothiocyanate product [4]. Sequential washing with dilute hydrochloric acid followed by saturated sodium bicarbonate solution has proven particularly effective for removing amine starting materials and basic impurities [4].

The development of solvent-minimized purification protocols represents an important advancement in sustainable synthetic chemistry [5]. These approaches employ reduced solvent volumes and simplified separation techniques to minimize environmental impact while maintaining product quality [5]. The use of concentrated sample applications and optimized elution gradients can reduce solvent consumption by 30-50% compared to traditional purification methods [5].

Quality control measures for purified benzophenone-4-isothiocyanate typically employ high-performance liquid chromatography (HPLC) analysis to verify purity levels [12]. The use of reverse-phase HPLC with acetonitrile/water mobile phases provides excellent separation of the isothiocyanate from potential impurities and degradation products [12]. Nuclear magnetic resonance (NMR) spectroscopy serves as the definitive method for structural confirmation, with characteristic isothiocyanate signals appearing in the 120-130 ppm region of the 13C NMR spectrum [12].

The integration of purification optimization with synthetic route selection represents a holistic approach to process development [5]. Methods that generate fewer impurities or produce impurities that are easily removed through simple purification techniques offer significant advantages in terms of overall process efficiency [5]. The hydrogen peroxide oxidation method, for example, generates primarily water and sulfur as byproducts, facilitating simplified purification protocols [1].

Specific Optimization Data for Benzophenone-4-isothiocyanate

| Synthesis Route | Starting Material | Key Reagents | Optimal Temperature (°C) | Reaction Time (h) | Expected Yield (%) |

|---|---|---|---|---|---|

| Dithiocarbamate-I2 | Benzophenone-4-amine | CS2, I2, NaHCO3 | 0-25 | 0.25-1.0 | 85-95 |

| Dithiocarbamate-H2O2 | Benzophenone-4-amine | CS2, H2O2, Et3N | 25-40 | 0.5-1.0 | 90-99 |

| BTC One-Pot | Benzophenone-4-amine | CS2, BTC, K2CO3 | 0-25 | 4-6 | 85-94 |

| TCF One-Pot | Benzophenone-4-amine | CS2, TCF, Et3N | 0-25 | 4-6 | 85-94 |

| Na2S2O8 Aqueous | Benzophenone-4-amine | CS2, Na2S2O8, NaOH | 70 | 1-3 | 75-90 |

| Thiophosgene Classical | Benzophenone-4-amine | CS2, CSCl2, Et3N | 0-10 | 1-3 | 70-85 |

The optimization data specific to benzophenone-4-isothiocyanate synthesis demonstrates the superiority of hydrogen peroxide oxidation methods, which consistently achieve the highest yields (90-99%) with the shortest reaction times [1] [13]. The method's compatibility with moderate temperatures (25-40°C) and its generation of environmentally benign byproducts make it particularly attractive for industrial applications [1] [13].

The iodine-mediated desulfurization method offers an excellent balance of efficiency and practicality, achieving yields of 85-95% with rapid reaction times (0.25-1.0 hours) [1] [4]. The method's compatibility with biphasic solvent systems facilitates continuous product extraction and simplified workup procedures [4].

BTC and TCF one-pot methods, while requiring longer reaction times, offer the advantage of avoiding highly toxic reagents such as thiophosgene [2]. These methods demonstrate consistent yields (85-94%) and excellent scalability for commercial production [2].

Melting Point Characteristics

Benzophenone-4-isothiocyanate exhibits a well-defined melting point of 123.8°C ± 2°C as determined by differential scanning calorimetry [1]. This melting point is consistent with the molecular structure comprising a benzophenone core functionalized with an isothiocyanate group, which contributes to intermolecular interactions through dipole-dipole forces and potential hydrogen bonding with the carbonyl oxygen [2] [3]. The melting point falls within the expected range for substituted benzophenone derivatives, reflecting the compound's crystalline stability and packing efficiency.

The thermal behavior analysis reveals that benzophenone-4-isothiocyanate maintains structural integrity up to its melting point, with no observable polymorphic transitions in the temperature range from ambient conditions to the melting point [1]. The compound demonstrates thermal stability characteristics typical of aromatic ketones, with the isothiocyanate functional group contributing to the overall thermal profile through its electron-withdrawing properties.

Molecular Properties and Density

The molecular weight of benzophenone-4-isothiocyanate is precisely 239.29 g/mol, corresponding to the molecular formula C₁₄H₉NOS [2] [3] [4]. The compound exists as a crystalline powder under standard conditions, with an estimated density ranging from 1.2 to 1.3 g/cm³ based on structural analysis and comparison with related benzophenone derivatives [5]. The relatively high density reflects the compact molecular packing enabled by the planar benzophenone structure and the linear isothiocyanate substituent.

Solubility Parameters and Thermodynamic Analysis

Table 1: Thermodynamic Parameters of Benzophenone-4-isothiocyanate

| Parameter | Value | Method/Source | Reference |

|---|---|---|---|

| Melting Point | 123.8°C ± 2°C | DSC (SCBT SDS) | [1] |

| Boiling Point (estimated) | 400.22°C | Computational estimate | [1] |

| Molecular Weight | 239.29 g/mol | Molecular formula calculation | [2] [3] [4] |

| Density (estimated) | 1.2-1.3 g/cm³ | Estimated from structure | Estimated |

| Vapor Pressure at 25°C | Very low (<10⁻⁶ Pa) | Estimated from volatility | Estimated |

The thermodynamic stability of benzophenone-4-isothiocyanate in various phases reflects the strong intermolecular interactions arising from the benzophenone core structure. The compound exhibits very low vapor pressure at ambient temperature, indicating minimal volatility and strong intermolecular forces in the condensed phase [6]. This low volatility is advantageous for handling and storage considerations but limits gas-phase applications.

Photochemical Reactivity and Ultraviolet Absorption Characteristics

Ultraviolet Absorption Spectrum and Electronic Transitions

Benzophenone-4-isothiocyanate demonstrates characteristic ultraviolet absorption properties with a maximum absorption wavelength (λₘₐₓ) occurring at 296-302 nm in methanol [3] [5]. The absorption corresponds to the n→π* electronic transition typical of carbonyl-containing aromatic compounds, where a non-bonding electron from the carbonyl oxygen is promoted to an antibonding π* orbital of the benzophenone system [7] [8].

The molar extinction coefficient at the absorption maximum ranges from 24 to 28 L mol⁻¹ cm⁻¹ in methanol [3] [5], indicating moderate absorptivity characteristic of n→π* transitions. This extinction coefficient magnitude reflects the symmetry-forbidden nature of the n→π* transition, which gains intensity through vibronic coupling and molecular asymmetry introduced by the isothiocyanate substituent.

Table 2: Ultraviolet Absorption Characteristics in Different Solvents

| Solvent | λₘₐₓ (nm) | Extinction Coefficient (L mol⁻¹ cm⁻¹) | Absorption Type | Reference |

|---|---|---|---|---|

| Methanol | 296-302 | 24-28 | n→π* transition | [3] [5] |

| Ethanol | 298-304 (estimated) | 22-26 (estimated) | n→π* transition | Estimated |

| Dichloromethane | 294-300 (estimated) | 26-30 (estimated) | n→π* transition | Estimated |

| Acetonitrile | 295-301 (estimated) | 20-24 (estimated) | n→π* transition | Estimated |

| Water | 290-296 (estimated) | 18-22 (estimated) | n→π* transition | Estimated |

Photophysical Processes and Excited State Dynamics

The photophysical behavior of benzophenone-4-isothiocyanate follows the well-established pathways characteristic of benzophenone derivatives [7] [9] [8]. Upon ultraviolet excitation, the compound undergoes rapid intersystem crossing from the initially populated singlet excited state (S₁) to the triplet state (T₁), with intersystem crossing rates typically occurring on the picosecond timescale [9] [10].

The triplet state formation is highly efficient due to the heavy atom effect of the sulfur atom in the isothiocyanate group and the inherent properties of the benzophenone chromophore [7] [11]. The triplet state lifetime in deoxygenated solutions extends to microsecond timescales, providing ample opportunity for bimolecular reactions with suitable substrates [9] [8].

Photochemical Reactivity and Cross-linking Behavior

Benzophenone-4-isothiocyanate exhibits high photochemical reactivity, functioning as an effective photoreactive cross-linking agent [12] [13] [14]. The dual functionality combining benzophenone photochemistry with isothiocyanate electrophilicity provides multiple reaction pathways for substrate modification and cross-linking applications [12] [13].

Under ultraviolet irradiation, the benzophenone moiety abstracts hydrogen atoms from nearby C-H bonds, generating ketyl radicals that can recombine to form stable covalent bonds [13] [9]. Simultaneously, the isothiocyanate group remains available for nucleophilic attack by amino groups, thiols, and other nucleophiles, forming thiourea and thiocarbamate linkages [14] [15].

Photostability and Degradation Under Irradiation

The photostability of benzophenone-4-isothiocyanate under prolonged ultraviolet exposure shows moderate resistance to photodegradation compared to simple benzophenone derivatives [16] [17] [18]. The compound demonstrates pseudo-first-order degradation kinetics under continuous irradiation, with half-lives ranging from 17 to 99 hours depending on irradiation intensity and environmental conditions [18] [19].

Photodegradation pathways include oxidative cleavage of the benzophenone structure, fragmentation of the isothiocyanate group, and formation of various hydroxylated and oxidized products [16] [17]. The presence of oxygen accelerates photodegradation through the formation of reactive oxygen species, while nitrogen or argon atmospheres significantly enhance photostability [18] [20].

Hydrolytic Stability and Degradation Pathways

Hydrolysis Mechanism and Kinetics

The hydrolytic stability of benzophenone-4-isothiocyanate follows the established patterns for aromatic isothiocyanates in aqueous environments [15] [21] [22]. The hydrolysis proceeds through nucleophilic attack of water molecules at the electrophilic carbon center of the isothiocyanate group, following a mechanism involving simultaneous proton transfer to nitrogen and nucleophilic attack at carbon through a cyclic transition state [21] [22] [23].

The hydrolysis reaction yields 4-aminobenzophenone as the primary organic product, along with carbonyl sulfide (COS) as a volatile byproduct [15] [21] [24]. The reaction rate exhibits strong dependence on pH, temperature, and the presence of catalytic species, with acid and base catalysis significantly accelerating the hydrolytic process [21] [25] [23].

pH-Dependent Hydrolysis Behavior

Table 4: Hydrolytic Degradation Kinetics Under Various pH Conditions

| pH Condition | Temperature (°C) | Relative Rate | Half-life (estimated) | Primary Product | Reference |

|---|---|---|---|---|---|

| 7.0 (Neutral) | 25 | 1.0 (baseline) | 100-500 hours | 4-aminobenzophenone | [21] [22] [23] |

| 3.0 (Acidic) | 25 | 5-10x faster | 10-50 hours | 4-aminobenzophenone (protonated) | [21] [22] [23] |

| 9.0 (Basic) | 25 | 15-25x faster | 4-20 hours | 4-aminobenzophenone | [21] [22] [23] |

| 1.0 (Strongly Acidic) | 50 | 100-500x faster | 0.2-2 hours | 4-aminobenzophenone (protonated) | [21] [22] [23] |

| 11.0 (Strongly Basic) | 25 | 50-100x faster | 1-10 hours | 4-aminobenzophenone | [21] [22] [23] |

Under neutral conditions (pH 7.0), benzophenone-4-isothiocyanate demonstrates relatively slow hydrolysis with estimated half-lives ranging from 100 to 500 hours at 25°C [21] [22]. The slow hydrolysis rate under neutral conditions reflects the inherent stability of aromatic isothiocyanates toward nucleophilic attack by water molecules.

Acidic conditions significantly accelerate hydrolysis through protonation of the nitrogen atom, which increases the electrophilicity of the isothiocyanate carbon and facilitates nucleophilic attack [21] [25]. At pH 3.0, hydrolysis rates increase by factors of 5 to 10 compared to neutral conditions, with corresponding decreases in half-life to 10-50 hours [21] [22] [23].

Basic conditions promote even more rapid hydrolysis through hydroxide ion catalysis, with pH 9.0 conditions showing 15 to 25-fold rate enhancements relative to neutral pH [21] [22]. The mechanism under basic conditions involves direct nucleophilic attack by hydroxide ions, which are substantially more nucleophilic than water molecules [23] [26].

Temperature Effects on Hydrolytic Stability

Temperature elevation dramatically increases hydrolysis rates according to Arrhenius kinetics [21] [27]. At 50°C under strongly acidic conditions (pH 1.0), hydrolysis rates increase by factors of 100 to 500 compared to neutral conditions at 25°C, reducing half-lives to the range of 0.2 to 2 hours [21] [22].

The temperature dependence reflects the activation energy barrier for the hydrolysis reaction, typically ranging from 50 to 70 kJ/mol for aromatic isothiocyanates [21] [25]. The substantial negative entropy of activation (-120 to -220 J K⁻¹ mol⁻¹) indicates highly ordered transition states involving multiple solvent molecules [21] [23].

Reaction with Nucleophilic Species

Benzophenone-4-isothiocyanate exhibits rapid reactivity toward various nucleophilic species beyond water, including primary and secondary amines, thiols, and hydroxylamine derivatives [15] [28]. These reactions proceed through nucleophilic addition mechanisms, forming stable thiourea derivatives with amines and thiocarbamate products with thiol nucleophiles [15] [28].

The reaction rates with strong nucleophiles exceed hydrolysis rates by several orders of magnitude, making competitive nucleophilic attack the dominant degradation pathway in the presence of biological nucleophiles such as amino acids, proteins, and glutathione [15] [28]. These rapid nucleophilic reactions form the basis for the compound's utility as a cross-linking reagent and bioconjugation tool [12] [14].

Compatibility with Common Organic Solvents

Solubility Profile Analysis

The solubility behavior of benzophenone-4-isothiocyanate in common organic solvents reflects the compound's amphiphilic character, with moderate polarity arising from the carbonyl group and isothiocyanate functionality combined with substantial hydrophobic character from the biphenyl system [29] [6].

Table 3: Solubility Profile in Common Organic Solvents

| Solvent Category | Specific Solvent | Solubility (mg/L at 25°C) | Solubility Classification | Reference |

|---|---|---|---|---|

| Water | Water | 3.6 | Very Low | [6] |

| Polar Protic | Methanol | 200-1000 | Moderate | [31] |

| Polar Protic | Ethanol | 200-1000 | Moderate | [31] |

| Polar Aprotic | Acetone | <1 | Very Low | [31] |

| Polar Aprotic | Acetonitrile | <1 | Very Low | [31] |

| Polar Aprotic | Dimethylformamide | 100-200 | Low | [31] |

| Nonpolar Aromatic | Toluene | <1 | Very Low | [31] |

| Esters | Ethyl acetate | High (>1000) | High | [31] |

Polar Protic Solvent Interactions

Benzophenone-4-isothiocyanate demonstrates moderate solubility in polar protic solvents, particularly methanol and ethanol, with solubility values ranging from 200 to 1000 mg/L at 25°C [31]. The enhanced solubility in these solvents results from hydrogen bonding interactions between the solvent molecules and the carbonyl oxygen of the benzophenone moiety [32].

The hydrogen bonding interactions in protic solvents also influence the photophysical properties of the compound, as observed in related benzophenone systems [9] [32] [10]. These interactions can modify intersystem crossing rates and alter the efficiency of photochemical processes, with implications for photoreactive applications in protic media [32] [10].

Polar Aprotic Solvent Behavior

The compound exhibits variable solubility in polar aprotic solvents, with marked differences between different solvent types [31] [29]. Acetone and acetonitrile show very low solubility (<1 mg/L), reflecting unfavorable solvation of the benzophenone structure in these media [31]. The poor solubility in acetone is particularly notable given the structural similarity between the benzophenone carbonyl and acetone.

Dimethylformamide provides improved solvation with solubility values in the range of 100-200 mg/L [31]. The enhanced solubility in dimethylformamide likely results from favorable dipole-dipole interactions and the solvent's ability to solvate both the polar and nonpolar regions of the molecule [29].

Ester and Aromatic Solvent Compatibility

Benzophenone-4-isothiocyanate shows excellent solubility in ester solvents, particularly ethyl acetate, where solubility exceeds 1000 mg/L [31]. The high solubility in ethyl acetate reflects favorable interactions between the ester carbonyl and the benzophenone carbonyl, as well as appropriate polarity matching between solute and solvent [29] [33].

Surprisingly, the compound demonstrates very low solubility in aromatic solvents such as toluene (<1 mg/L), despite the substantial aromatic character of the benzophenone structure [31]. This low solubility suggests that the polar functional groups (carbonyl and isothiocyanate) dominate the solvation behavior, requiring polar interactions for effective dissolution [29] .

Implications for Formulation and Application

The solubility profile of benzophenone-4-isothiocyanate provides important guidance for formulation strategies in various applications [29] [34]. For photoreactive cross-linking applications, the moderate solubility in alcoholic solvents makes methanol and ethanol suitable for stock solution preparation and reaction media [3] [5].

The high solubility in ethyl acetate makes this solvent particularly valuable for purification procedures, extraction protocols, and formulations requiring high concentrations of the active compound [31] [34]. The very low water solubility necessitates the use of organic co-solvents or surfactant systems for aqueous applications [6].

XLogP3

LogP

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive